5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one
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Overview
Description
5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product.
Preparation of Pyrazole Intermediate:
Preparation of Thiazole Intermediate:
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole intermediates under specific conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazole ring, potentially leading to the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[3-(propylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol hydrochloride
- (4-(Propylsulfonyl)phenyl)boronic acid
- (5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of 5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H28N4OS2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4OS2/c1-2-17-33-23-13-11-20(12-14-23)25-21(19-31(29-25)22-9-5-3-6-10-22)18-24-26(32)28-27(34-24)30-15-7-4-8-16-30/h3,5-6,9-14,18-19H,2,4,7-8,15-17H2,1H3/b24-18- |
InChI Key |
ILRYYSRJWVBXPL-MOHJPFBDSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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